4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18089936
Molecular Formula: C7H7Cl2NO2
Molecular Weight: 208.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7Cl2NO2 |
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Molecular Weight | 208.04 g/mol |
IUPAC Name | 4-chloro-2-methylpyridine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H6ClNO2.ClH/c1-4-6(7(10)11)5(8)2-3-9-4;/h2-3H,1H3,(H,10,11);1H |
Standard InChI Key | MDNWILMCQDTOSW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CC(=C1C(=O)O)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 4-position with a chlorine atom, forming 4-chloro-2-methylpyridine-3-carboxylic acid. The hydrochloride salt is formed via protonation of the pyridine nitrogen, enhancing aqueous solubility. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2613382-63-9 | |
Molecular Formula | ||
Molecular Weight | 208.04 g/mol | |
IUPAC Name | 4-chloro-2-methylnicotinic acid hydrochloride |
The SMILES notation delineates the structure, while the InChIKey provides a unique identifier .
Spectroscopic Data
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NMR: Characteristic signals include a downfield shift for the carboxylic proton (~12–13 ppm) and aromatic protons between 7.5–8.5 ppm, with methyl group protons near 2.5 ppm .
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IR: Stretching vibrations for the carboxylic acid O-H (~2500–3000 cm), C=O (~1700 cm), and aromatic C-Cl (~550 cm) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through multi-step reactions starting from substituted pyridine precursors. A representative route involves:
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Chlorination: 2-Methylpyridine undergoes chlorination using or to introduce the 4-chloro substituent .
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Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate () in acidic conditions .
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Hydrochloride Formation: Treatment with hydrochloric acid yields the final salt .
Example Protocol:
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Step 1: 2-Methyl-4-nitropyridine-N-oxide (15.4 g) reacts with concentrated HCl at 180°C for 24 hours to form 4-chloro-2-methylpyridine-N-oxide .
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Step 2: Phosphorus trichloride () in chloroform deoxygenates the N-oxide intermediate .
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Step 3: Oxidation with introduces the carboxylic acid group, followed by esterification with methanol and HCl to form the hydrochloride salt .
Optimization and Yield
Optimized conditions (reflux temperature, stoichiometric ratios) achieve yields up to 76% with HPLC purity ≥99.8% . Key parameters include:
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Melting Point | 181°C (decomposes) | |
Boiling Point | 308°C (estimated) | |
Solubility | Soluble in DMSO, methanol; sparingly in water | |
Density | 1.5 ± 0.1 g/cm |
The hydrochloride salt improves water solubility compared to the free base, facilitating biological testing .
Applications in Pharmaceutical and Agrochemical Research
Drug Development
The compound serves as a building block for kinase inhibitors and antibacterial agents. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, enhancing target affinity.
Example Derivative:
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7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: A fluoroquinolone analog synthesized using 4-chloro-2-methylpyridine-3-carboxylic acid as a precursor.
Agrochemical Intermediates
In agrochemistry, it is utilized to synthesize herbicides and fungicides. The chlorine atom facilitates nucleophilic substitution reactions for introducing sulfur- or oxygen-containing groups .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315: Skin irritation | Wear gloves and protective clothing | |
H319: Eye irritation | Use eye protection | |
H335: Respiratory irritation | Use in ventilated areas |
Exposure Control
Future Directions
Ongoing research focuses on:
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